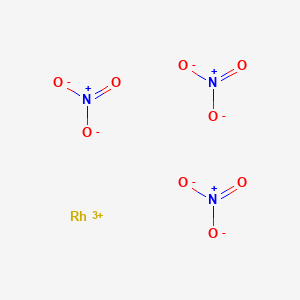

Rhodium(III)-nitrat

Übersicht

Beschreibung

Rhodium nitrate is a useful research compound. Its molecular formula is HNO3Rh and its molecular weight is 165.919 g/mol. The purity is usually 95%.

The exact mass of the compound Rhodium nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodium nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodium nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vorläufer für die Rhodiumsynthese

Rhodium(III)-nitrat wird als Vorläufer zur Synthese von Rhodium verwendet . Rhodium ist ein Edelmetall, das in verschiedenen Anwendungen wie Automobilkatalysatoren, elektrischen Kontakten und Schmuck verwendet wird.

Katalysatorsynthese

This compound kann verwendet werden, um Rh-dotierte Katalysatoren für verschiedene chemische Umwandlungen zu synthetisieren . Diese Katalysatoren können in einer Vielzahl von Reaktionen eingesetzt werden, darunter Hydrierung, Hydroformylierung und Carbonylierung.

Hydrierungskatalysator

This compound kann mit Eisen(III)-nitrat-Nonahydrat kombiniert werden, um Fe–Rh/TiO2-Katalysatoren für Hydrierungsreaktionen zu synthetisieren . Hydrierung ist eine chemische Reaktion zwischen molekularem Wasserstoff (H2) und einer anderen Verbindung oder einem Element, üblicherweise in Gegenwart eines Katalysators.

Hydroformylierungskatalysator

Für die Ethenhydroformylierung wird ein bimetallischer Rh/Co-Katalysator durch Kombination von this compound-Hydrat mit Co(NO3)2.6H2O synthetisiert . Hydroformylierung, auch bekannt als Oxosynthese, ist ein wichtiger industrieller Prozess zur Herstellung von Aldehyden aus Alkenen.

Elektroabscheidung

This compound kann für die gleichzeitige elektrochemische Abscheidung von Cu und Rh aus einer wässrigen Nitratlösung verwendet werden . Elektroabscheidung ist ein Verfahren, bei dem elektrischer Strom verwendet wird, um gelöste Metallkationen zu reduzieren, so dass sie eine dünne, zusammenhängende Metallbeschichtung auf einer Elektrode bilden.

Recycling von Nuklearabfällen

Rhodium(III)-nitrate sind von Interesse, da Nuklearabfälle, die Rhodium enthalten, durch Auflösung in Salpetersäure recycelt werden . Dieser Prozess trägt zur sicheren Entsorgung von Nuklearabfällen bei.

Safety and Hazards

Rhodium (III) nitrate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It may be corrosive to metals and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

Zukünftige Richtungen

Research on Rhodium nitrate is ongoing. One study proposes a three-step relay mechanism composed of a spontaneous redox reaction, electrochemical reduction, and electrocatalytic reduction to overcome the issue of high reaction overpotential . Another study introduces the mechanism of ammonia synthesis, influencing factors, evaluation parameters, and strategies employed to design efficient electrocatalysts based on recent catalyst progress of electrochemical reduction of nitrate .

Wirkmechanismus

Target of Action

Rhodium nitrate is an inorganic compound, a salt of rhodium and nitric acid with the formula Rh(NO3)3 . The primary targets of rhodium nitrate are biomolecules such as DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance . These biomolecules play crucial roles in various biological processes, including gene expression, protein synthesis, and cellular signaling.

Mode of Action

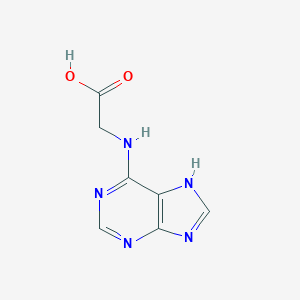

Rhodium nitrate interacts with its targets, primarily biomolecules, in a unique way. It is suggested that rhodium compounds bond to DNA, RNA, or the corresponding purines and inhibit their synthesis . This interaction leads to changes in the normal functioning of these biomolecules, thereby affecting the biological processes they are involved in .

Biochemical Pathways

The interaction of rhodium nitrate with biomolecules affects various biochemical pathways. For instance, the binding of rhodium complexes with the DNA of cells leads to inhibition of DNA replication . This can affect the cell division process, potentially leading to cell death.

Result of Action

The molecular and cellular effects of rhodium nitrate’s action are largely unknown. It is suggested that rhodium compounds are genotoxic . Rhodium trichloride and various rhodium(III) complexes are positive in indicator tests and bacterial mutagenicity tests

Action Environment

The action, efficacy, and stability of rhodium nitrate can be influenced by various environmental factors. For instance, the temperature, pH, and concentration of other substances in the environment can affect the rate and extent of nitrate reduction . .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rhodium nitrate can be achieved through the reaction of Rhodium metal with nitric acid.", "Starting Materials": ["Rhodium metal", "Nitric acid"], "Reaction": [ "Place Rhodium metal in a reaction vessel", "Add nitric acid to the reaction vessel containing Rhodium metal", "Heat the reaction mixture to a temperature of 60-70°C", "Continue heating until the reaction is complete and Rhodium nitrate is formed", "Cool the reaction mixture and filter the Rhodium nitrate product", "Wash the product with distilled water to remove any impurities", "Dry the product in an oven at a temperature of 100-110°C until a constant weight is obtained", "Store the Rhodium nitrate product in a dry and cool place" ] } | |

CAS-Nummer |

10139-58-9 |

Molekularformel |

HNO3Rh |

Molekulargewicht |

165.919 g/mol |

IUPAC-Name |

nitric acid;rhodium |

InChI |

InChI=1S/HNO3.Rh/c2-1(3)4;/h(H,2,3,4); |

InChI-Schlüssel |

SXUZODOWIKVCDO-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] |

Kanonische SMILES |

[N+](=O)(O)[O-].[Rh] |

| 10139-58-9 | |

Piktogramme |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)